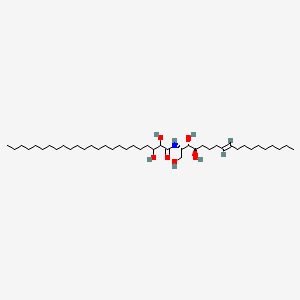

3/'-Hydroxygynuramide II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3/'-Hydroxygynuramide II is an organic compound with the chemical formula C42H83NO6 . It is a white to light yellow crystalline solid . It is mainly used in scientific research as an intermediate and reagent for organic synthesis .

Synthesis Analysis

The common method for preparing 3/'-Hydroxygynuramide II is to react an appropriate amount of gynuramine with an oxidant (such as acetone peroxide) under appropriate conditions to obtain the product . The reaction is generally carried out in an organic solvent, and the target product can be obtained by an appropriate purification step .Chemical Reactions Analysis

3/'-Hydroxygynuramide II plays a role in catalyzing or accelerating certain chemical reactions . It is used as an intermediate and reagent for organic synthesis .Physical And Chemical Properties Analysis

3/'-Hydroxygynuramide II has a molar mass of 698.11 . It has a density of 0.982±0.06 g/cm3 (Predicted) and a boiling point of 824.3±65.0 °C (Predicted) . It is insoluble in water at room temperature, but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .科学的研究の応用

Reference Standard for HPLC and LC-MS Analysis

3’-Hydroxygynuramide II is used as a reference standard for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis . These are analytical chemistry techniques used to separate, identify, and quantify each component in a mixture. The compound serves as a benchmark to help identify and quantify other compounds in a sample .

Quality Control in Plant Extracts

This compound is also used as a standard for quality control in plant extracts .

Potential Anti-inflammatory Agent

3’-Hydroxygynuramide II is used in research and development as a potential anti-inflammatory agent due to its ability to inhibit prostaglandin synthesis . Prostaglandins are lipid compounds that are involved in dealing with injury and illness. They control processes such as inflammation, blood flow, and the formation of blood clots .

Inhibitor of Human Platelet Aggregation

The compound has been shown to be an effective inhibitor of human platelet aggregation, with an IC50 value of 0.6 μM . Platelet aggregation is a crucial step in the process of blood clot formation. Therefore, this compound could potentially be used in the treatment or prevention of diseases related to blood clots .

作用機序

Target of Action

The primary targets of 3’-Hydroxygynuramide II are currently unknown . This compound is mainly used in scientific research as an intermediate and reagent for organic synthesis .

Mode of Action

It is known to play a role in catalyzing or accelerating certain chemical reactions .

Pharmacokinetics

It is known that the compound is a white to light yellow crystalline solid with a melting point of about 140-142°c . It is insoluble in water at room temperature, but soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . These properties may influence its bioavailability.

Result of Action

It has been suggested that it may have potential anti-inflammatory properties due to its ability to inhibit prostaglandin synthesis . It has also been shown to be an effective inhibitor of human platelet aggregation, with an IC50 value of 0.6 μM .

Action Environment

The action, efficacy, and stability of 3’-Hydroxygynuramide II can be influenced by various environmental factors. For instance, the compound needs to be stored and handled properly to avoid unsafe reactions with other chemicals . It is recommended to handle this compound in a well-ventilated laboratory environment and with appropriate protective measures .

特性

IUPAC Name |

2,3-dihydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO6/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(46)41(48)42(49)43-37(36-44)40(47)38(45)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h26,28,37-41,44-48H,3-25,27,29-36H2,1-2H3,(H,43,49)/b28-26+/t37-,38+,39?,40-,41?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIODQZFUMOSRL-NZUMOFPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)

![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)